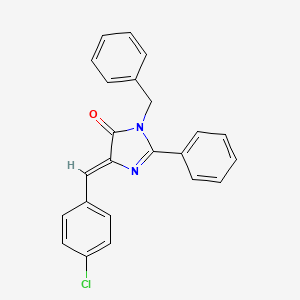![molecular formula C14H15ClN4O4S B12172591 {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B12172591.png)
{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone is a complex organic compound that features a benzoxadiazole ring, a sulfonyl group, a piperazine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone typically involves multiple steps. One common approach starts with the preparation of the benzoxadiazole ring, followed by the introduction of the sulfonyl group. The piperazine ring is then attached, and finally, the cyclopropyl group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzoxadiazole ring or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the benzoxadiazole ring, which can exhibit fluorescence under certain conditions .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug candidate for treating various diseases .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of glutathione S-transferases, enzymes involved in detoxification processes. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of toxic substances in cells .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,1,3-benzoxadiazol-4-amine
- 4-Chloro-7-nitrobenzofurazan
- 2,1,3-Benzothiadiazole
Uniqueness
What sets {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone apart from similar compounds is its combination of functional groups, which confer unique properties such as enhanced fluorescence and specific reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H15ClN4O4S |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C14H15ClN4O4S/c15-10-3-4-11(13-12(10)16-23-17-13)24(21,22)19-7-5-18(6-8-19)14(20)9-1-2-9/h3-4,9H,1-2,5-8H2 |
InChI Key |
UGPZFDPWIBNZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-4-methyl-2-{[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B12172513.png)
![Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine](/img/structure/B12172520.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12172543.png)
![1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide](/img/structure/B12172547.png)
![2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12172548.png)

![3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy-](/img/structure/B12172555.png)
![6-(thiophen-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12172560.png)

![4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12172568.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclopropanecarboxamide](/img/structure/B12172574.png)

